![molecular formula C11H20N2O2 B7512485 N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
N-[3-(azepan-1-yl)-3-oxopropyl]acetamide
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Overview
Description
N-[3-(azepan-1-yl)-3-oxopropyl]acetamide, also known as AOA, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a derivative of the amino acid proline and is commonly used as a precursor in the synthesis of other compounds.
Mechanism of Action
N-[3-(azepan-1-yl)-3-oxopropyl]acetamide acts as a competitive inhibitor of the enzyme prolyl-tRNA synthetase (PRS). This enzyme is responsible for attaching the amino acid proline to its corresponding tRNA molecule during protein synthesis. By inhibiting PRS, N-[3-(azepan-1-yl)-3-oxopropyl]acetamide disrupts the normal function of the enzyme and prevents the synthesis of proline-containing proteins.
Biochemical and Physiological Effects:
The inhibition of PRS by N-[3-(azepan-1-yl)-3-oxopropyl]acetamide has been shown to have various biochemical and physiological effects. For example, N-[3-(azepan-1-yl)-3-oxopropyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the synthesis of proline-containing proteins that are necessary for cell survival. Additionally, N-[3-(azepan-1-yl)-3-oxopropyl]acetamide has been shown to reduce inflammation by inhibiting the production of proline-containing cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(azepan-1-yl)-3-oxopropyl]acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation of using N-[3-(azepan-1-yl)-3-oxopropyl]acetamide is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are many potential future directions for the study of N-[3-(azepan-1-yl)-3-oxopropyl]acetamide. For example, further research could be conducted to explore its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, the mechanism of action of N-[3-(azepan-1-yl)-3-oxopropyl]acetamide could be further elucidated through structural studies and biochemical assays. Finally, the synthesis of N-[3-(azepan-1-yl)-3-oxopropyl]acetamide and its derivatives could be optimized to improve their efficiency and yield.
Synthesis Methods
N-[3-(azepan-1-yl)-3-oxopropyl]acetamide can be synthesized through a reaction between proline and acetic anhydride. The reaction yields N-[3-(azepan-1-yl)-3-oxopropyl]acetamide as a white crystalline powder. The purity of N-[3-(azepan-1-yl)-3-oxopropyl]acetamide can be increased through recrystallization from ethanol.
Scientific Research Applications
N-[3-(azepan-1-yl)-3-oxopropyl]acetamide has been used in various scientific research applications, including the synthesis of peptides and the study of enzyme-catalyzed reactions. It has also been studied for its potential use as a drug candidate for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-[3-(azepan-1-yl)-3-oxopropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(14)12-7-6-11(15)13-8-4-2-3-5-9-13/h2-9H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECATOJFJLXRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)-3-oxopropyl]acetamide |
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